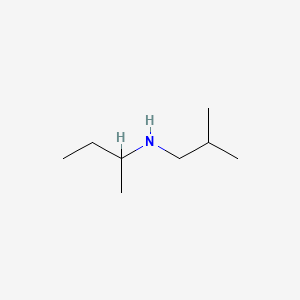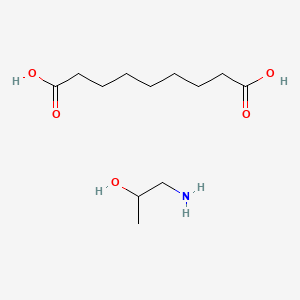
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is an organic compound with the molecular formula C10H18O. It is a bicyclic compound featuring a heptane ring with three methyl groups and a methanol group attached. This compound is known for its unique structure and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol can be achieved through several methods. One common approach involves the reaction of diketene with azidocaranol, catalyzed by triethylamine at room temperature . This method allows for the construction of the bicyclic structure with the desired functional groups.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol involves its interaction with molecular targets and pathways within biological systems. The compound can act as a substrate or inhibitor for various enzymes, influencing metabolic processes and biochemical reactions. The specific pathways and targets depend on the context of its application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3,7,7-Trimethylbicyclo(4.1.0)heptane: A similar compound without the methanol group, used in similar research applications.
Trimethoxy [2- (7-oxabicyclo [4.1.0]hept-3-yl)ethyl]silane: Another bicyclic compound with different functional groups, used as a coupling agent in material science.
Uniqueness
3,7,7-Trimethylbicyclo(4.1.0)heptane-2-methanol is unique due to its specific combination of a bicyclic structure with a methanol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.
Propiedades
Número CAS |
84304-13-2 |
|---|---|
Fórmula molecular |
C11H20O |
Peso molecular |
168.28 g/mol |
Nombre IUPAC |
(3,7,7-trimethyl-2-bicyclo[4.1.0]heptanyl)methanol |
InChI |
InChI=1S/C11H20O/c1-7-4-5-9-10(8(7)6-12)11(9,2)3/h7-10,12H,4-6H2,1-3H3 |
Clave InChI |
HRQKYZLPDOKAFK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(C1CO)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















